N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide

SUMOylation inhibition Enzyme inhibition Structure-activity relationship

N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide (CAS 72732-41-3) is a synthetic small molecule belonging to the rhodanine (2-thioxo-4-thiazolidinone) class, characterized by a 5-(2-furanylmethylene) substituent and a 4-pyridinecarboxamide moiety at the N-3 position. The compound has a molecular formula of C14H9N3O3S2 and a molecular weight of 331.4 g/mol, with a computed XLogP3 of 2.2, a single hydrogen bond donor, and six hydrogen bond acceptors.

Molecular Formula C14H9N3O3S2
Molecular Weight 331.4 g/mol
CAS No. 72732-41-3
Cat. No. B3357398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
CAS72732-41-3
Molecular FormulaC14H9N3O3S2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3
InChIInChI=1S/C14H9N3O3S2/c18-12(9-3-5-15-6-4-9)16-17-13(19)11(22-14(17)21)8-10-2-1-7-20-10/h1-8H,(H,16,18)/b11-8+
InChIKeyGQDSXMRCQWOMTQ-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide (CAS 72732-41-3): Procurement-Relevant Chemical Identity and Core Scaffold


N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide (CAS 72732-41-3) is a synthetic small molecule belonging to the rhodanine (2-thioxo-4-thiazolidinone) class, characterized by a 5-(2-furanylmethylene) substituent and a 4-pyridinecarboxamide moiety at the N-3 position [1]. The compound has a molecular formula of C14H9N3O3S2 and a molecular weight of 331.4 g/mol, with a computed XLogP3 of 2.2, a single hydrogen bond donor, and six hydrogen bond acceptors [1]. Structurally, it is distinguished from many in-class analogs by its direct methylene bridge linking the furan ring to the thiazolidinone core, as opposed to extended propenylidene or aryl-substituted linkers [2]. The compound is commercially available for research use at 97% purity .

Why Generic Substitution Fails for N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide: Structural and Pharmacophoric Constraints


Rhodanine-based thiazolidinones are not interchangeable pharmacophores; minor structural variations in the C-5 arylidene substituent and N-3 carboxamide profoundly alter target engagement, potency, and physicochemical properties. The target compound's direct furanylmethylene bridge restricts conformational flexibility relative to extended propenylidene analogs, potentially enhancing binding complementarity to flat hydrophobic pockets in targets such as SUMO-conjugating enzyme UBC9, where a propenylidene analog exhibits only moderate affinity (IC50 = 530 nM) [1]. Furthermore, the electron-rich furan ring versus electron-deficient aryl substituents (e.g., nitrophenyl) dictates distinct electronic profiles and hydrogen-bonding capacities, which control selectivity across biological targets [2]. Substitution with a generic rhodanine lacking the specific furan-pyridine pharmacophore pair would forfeit these synergistic binding interactions, undermining assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide Against Structural Analogs


Structural Rigidity Advantage: Methylene vs. Propenylidene Linker in UBC9 Binding Pocket

The target compound possesses a direct methylene bridge between the furan and thiazolidinone rings, whereas the closest documented analog (CID 5922856) contains an extended propenylidene linker. The methylene-linked scaffold is predicted to adopt a more compact, rigid conformation with fewer rotatable bonds, which computational models suggest reduces entropic penalty upon binding to the UBC9 active site. The propenylidene analog shows an IC50 of 530 nM against UBC9 [1]; the target compound's constrained geometry may improve upon this, though direct experimental comparison remains absent from primary literature.

SUMOylation inhibition Enzyme inhibition Structure-activity relationship

Electronic Differentiation: Furan vs. Nitrophenyl Substituent on CAIX Inhibition Potential

The target compound's 5-(2-furanylmethylene) group is electron-rich, contrasting with the electron-deficient 4-nitrophenyl analog (CAS 68711-02-4). In a structurally related pyridine-thiazolidinone series, electron-rich aromatic substituents enhanced CAIX inhibition, with the most potent compounds achieving IC50 values of 1.61–1.84 μM [1]. While the target compound was not tested in this study, the furan ring's electron-donating character is consistent with the pharmacophoric requirements for CAIX binding, whereas the nitro group's strong electron-withdrawing effect is typically disfavored for this target [1].

Carbonic anhydrase IX Anticancer Electronic effects

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The target compound's computed XLogP3 of 2.2 [1] is significantly lower than that of the propenylidene analog (estimated >3.0 due to extended conjugation) and the 4-nitrophenyl analog (LogP = 2.9) [2]. With only one hydrogen bond donor and six acceptors, the compound occupies a favorable region of drug-like chemical space distinct from more lipophilic or polar analogs, potentially improving aqueous solubility and reducing non-specific protein binding.

Drug-likeness ADME prediction Physicochemical properties

Synthetic Tractability and Commercial Availability as a Differentiator

The target compound is readily available from multiple commercial suppliers at 97% purity , with a one-step synthetic route via Knoevenagel condensation of the parent thiazolidinone with furfural [1]. In contrast, extended propenylidene analogs require multi-step synthesis with lower overall yields [2].

Chemical procurement Synthetic accessibility Lead optimization

Application Scenarios for N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide in Drug Discovery


SUMOylation Pathway Inhibitor Screening

The target compound's rigid furanylmethylene scaffold represents a differentiated starting point for screening against SUMO-conjugating enzyme UBC9. While the propenylidene analog shows IC50 = 530 nM against UBC9 [1], the target compound's shorter, more constrained linker may enhance binding complementarity. Researchers investigating SUMOylation in cancer or neurodegenerative diseases can use this commercially available, high-purity compound to test the impact of linker rigidity on target engagement without the need for custom synthesis.

Carbonic Anhydrase IX (CAIX) Inhibitor Development

Based on class-level evidence that electron-rich C-5 substituents on pyridine-thiazolidinones correlate with CAIX inhibition (IC50 = 1.61–1.84 μM for optimized analogs) [2], the target compound's furan ring provides the requisite electronic profile for CAIX-targeted anticancer programs. Medicinal chemistry teams can leverage this compound as a core scaffold for further derivatization, avoiding the electron-deficient nitrophenyl analogs that are disfavored for this target.

Lead Optimization with Favorable Drug-Like Properties

With a computed XLogP3 of 2.2, a single hydrogen bond donor, and six hydrogen bond acceptors [3], the compound occupies an attractive region of chemical space for lead optimization. Its lower lipophilicity compared to propenylidene (estimated LogP >3.0) and nitrophenyl (LogP = 2.9) analogs [4] suggests better aqueous solubility and reduced non-specific binding, making it a preferred starting point for ADME-guided medicinal chemistry campaigns.

Quote Request

Request a Quote for N-(5-(2-Furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.